molecular formula C18H17ClN3O3S+ B11223185 1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11223185
M. Wt: 390.9 g/mol
InChI Key: ZMDAPEKQNCEBEY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazothiazines This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a hydroxy group attached to the imidazothiazine ring system

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the corresponding imine intermediate. This intermediate is then subjected to cyclization with a thiazine derivative under controlled conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include the corresponding carbonyl, amino, and substituted derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: This compound has a methyl group instead of a nitro group, which may result in different chemical and biological properties.

    1-(4-chlorophenyl)-3-hydroxy-3-(4-aminophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: This compound has an amino group instead of a nitro group, which may affect its reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClN3O3S+

Molecular Weight

390.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C18H17ClN3O3S/c19-14-4-8-15(9-5-14)20-12-18(23,21-10-1-11-26-17(20)21)13-2-6-16(7-3-13)22(24)25/h2-9,23H,1,10-12H2/q+1

InChI Key

ZMDAPEKQNCEBEY-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Cl)SC1

Origin of Product

United States

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